molecular formula C14H10F2N2 B1144149 3,3'-Difluorobenzaldazine CAS No. 15332-10-2

3,3'-Difluorobenzaldazine

Número de catálogo: B1144149
Número CAS: 15332-10-2
Peso molecular: 244.24 g/mol
Clave InChI: YYMCVDNIIFNDJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluorobenzaldazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 3,3’-Difluorobenzaldazine are not extensively documented, the general approach involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Análisis De Reacciones Químicas

Types of Reactions: 3,3’-Difluorobenzaldazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzaldazine oxides, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

1.1. Cognitive Enhancement

Research indicates that 3,3'-Difluorobenzaldazine significantly enhances cognitive functions, particularly in memory retention and spatial learning. A study demonstrated that intracerebroventricular application of DFB improved spatial alternation retention in rats when tested 24 hours post-training. This effect was attributed to enhanced consolidation processes, suggesting its potential use in treating cognitive deficits associated with conditions such as Alzheimer's disease and other forms of dementia .

1.2. Neurological Disorders

DFB's modulation of mGluR5 has implications for various neurological disorders. The compound has been recognized for its therapeutic potential in conditions like Parkinson's disease, Fragile X syndrome, and schizophrenia. By enhancing mGluR5 activity, DFB may help restore synaptic function and improve neuronal communication disrupted in these disorders .

Mechanistic Insights

The mechanism of action of this compound involves allosteric modulation of mGluR5 receptors, which play a crucial role in neurotransmission and synaptic plasticity. Studies have identified key amino acids in the receptor that interact with DFB, providing insights into how this compound can effectively enhance receptor activity without directly activating the receptor itself .

Case Studies and Research Findings

StudyFindingsImplications
Study on Spatial Learning DFB improved spatial alternation retention in rats after trainingSuggests potential for cognitive enhancement therapies
mGluR5 Modulation in Neurological Disorders Positive modulation by DFB restored NMDA receptor activity suppressed by antagonistsPotential therapeutic applications in treating schizophrenia and anxiety disorders
Mechanistic Study Identification of amino acids involved in DFB binding to mGluR5Provides a framework for developing targeted therapies

Mecanismo De Acción

3,3’-Difluorobenzaldazine exerts its effects by acting as a positive allosteric modulator of mGluR5. This means that it enhances the receptor’s response to its natural agonists, such as glutamate. The compound binds to a specific site on the receptor, distinct from the agonist binding site, and induces a conformational change that increases the receptor’s activity . This modulation of mGluR5 activity has implications for various neurological functions and disorders .

Actividad Biológica

3,3'-Difluorobenzaldazine (DFB) is a compound that has gained attention for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This article explores the biological activity of DFB, highlighting its mechanisms of action, experimental findings, and potential therapeutic implications.

DFB is characterized as an allosteric potentiator that enhances the effects of orthosteric agonists at mGluR5 without exhibiting intrinsic agonist activity itself. The compound operates by increasing the affinity and efficacy of agonists at the receptor, thereby amplifying their signaling pathways. Specifically, DFB has been shown to potentiate the action of agonists by 3 to 6-fold, with an effective concentration (EC50) ranging from 2 to 5.3 μM .

In Vitro Studies

In various in vitro studies, DFB was found to have significant effects on cellular signaling pathways involving mGluR5. For instance, it was demonstrated that DFB enhances the accumulation of inositol phosphates in astrocytes when stimulated with submaximal concentrations of orthosteric agonists . This modulation suggests that DFB could play a role in neuroprotective strategies or in conditions where glutamate signaling is dysregulated.

Comparative Studies

A comparative analysis with other allosteric modulators revealed that while DFB and compounds like CPPHA both target mGluR5, they may influence different signaling pathways. CPPHA, for example, was shown to potentiate NMDA receptor currents in hippocampal slices when combined with mGluR5 activation . The distinct mechanisms of these compounds underscore the complexity of allosteric modulation at glutamate receptors.

Neurodegenerative Diseases

Recent research has explored the implications of DFB in neurodegenerative disease models. In animal studies, administration of DFB was associated with improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease. These findings suggest potential therapeutic applications for DFB in enhancing synaptic plasticity and cognitive resilience .

Psychiatric Disorders

DFB's modulation of mGluR5 has also been investigated in the context of psychiatric disorders such as schizophrenia. Preclinical trials indicate that DFB may help restore normal glutamatergic signaling disrupted in these conditions, offering a promising avenue for treatment development .

Data Summary

Parameter Value
Compound Name This compound
Mechanism Positive Allosteric Modulator
Target Receptor mGluR5
Potentiation Factor 3 - 6 fold
EC50 Range 2 - 5.3 μM

Propiedades

IUPAC Name

1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCVDNIIFNDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-10-2
Record name 3-Fluorobenzaldehyde 2-[(3-fluorophenyl)methylene]hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15332-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluorobenzaldazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.